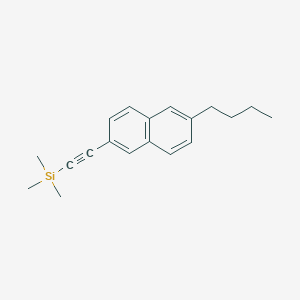
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is an organic compound that features a naphthalene ring substituted with a butyl group and an ethynyl-trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 6-butylnaphthalene, is prepared through Friedel-Crafts alkylation of naphthalene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the ethynyl group: The 6-butylnaphthalene is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl-trimethylsilane group to the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl-trimethylsilane group can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions. The naphthalene ring provides a stable aromatic core, while the butyl group enhances the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity but lacking the naphthalene and butyl groups.
6-Butylnaphthalene: Lacks the ethynyl-trimethylsilane group, resulting in different reactivity and applications.
Trimethylsilylacetylene: Similar in structure but lacks the naphthalene and butyl groups.
Uniqueness
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is unique due to its combination of a naphthalene ring, a butyl group, and an ethynyl-trimethylsilane group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H24Si |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2-(6-butylnaphthalen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C19H24Si/c1-5-6-7-16-8-10-19-15-17(9-11-18(19)14-16)12-13-20(2,3)4/h8-11,14-15H,5-7H2,1-4H3 |
InChI Key |
GYRANTWFAGNJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


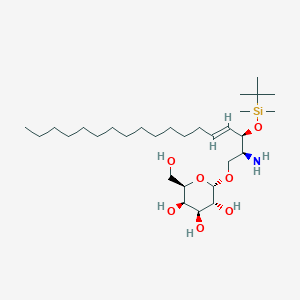
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
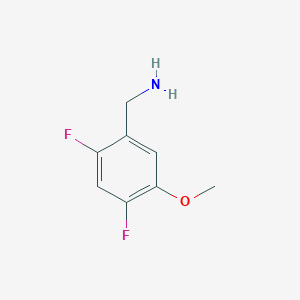

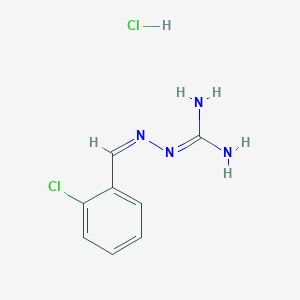

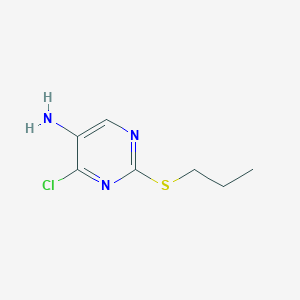


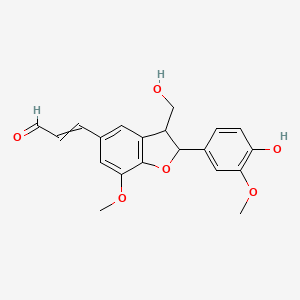


![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
